N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
“N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide” is a complex organic compound that features a combination of aromatic rings, a pyrazine moiety, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrazine ring or the sulfonamide group, potentially leading to amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Conditions might include the use of strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid), and various electrophiles or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry: Use in materials science, such as in the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions, while the sulfonamide group might form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide: can be compared with other sulfonamide derivatives, pyrazine-containing compounds, and trifluoromethyl-substituted molecules.
Uniqueness
- The combination of the thiophene, pyrazine, and trifluoromethyl groups in a single molecule might confer unique properties, such as enhanced biological activity or specific binding affinities, compared to other compounds with only one or two of these features.
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S2/c17-16(18,19)12-3-1-2-4-14(12)26(23,24)22-9-13-15(21-7-6-20-13)11-5-8-25-10-11/h1-8,10,22H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAASUXCZULXHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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